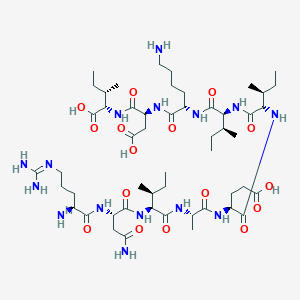
2-Cyano-6-méthoxybenzothiazole
Vue d'ensemble
Description
2-Cyano-6-methoxybenzothiazole is an organic compound with the molecular formula C9H6N2OS. It is a key intermediate in the synthesis of firefly luciferin, the light-emitting chemical used in biological imaging . This compound is also utilized in the preparation of various inhibitors aimed at improving the sensitivity of human pathogens like Mycobacterium tuberculosis .
Applications De Recherche Scientifique
2-Cyano-6-methoxybenzothiazole has several scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 2-Cyano-6-methoxybenzothiazole is the firefly luciferin . Firefly luciferin is a common substrate in biological imaging and is widely applied in life sciences .
Mode of Action
2-Cyano-6-methoxybenzothiazole interacts with its target through a condensation reaction with cysteine . This interaction results in the synthesis of firefly luciferin .
Biochemical Pathways
The biochemical pathway affected by 2-Cyano-6-methoxybenzothiazole involves the synthesis of firefly luciferin . The downstream effect of this pathway is the production of light, which is used in various biological imaging applications .
Pharmacokinetics
Its solubility in chloroform suggests that it may have good bioavailability.
Result of Action
The result of the action of 2-Cyano-6-methoxybenzothiazole is the synthesis of firefly luciferin . Firefly luciferin is a light-emitting chemical used in various life science applications .
Action Environment
The action of 2-Cyano-6-methoxybenzothiazole can be influenced by environmental factors such as temperature . For instance, the compound has a melting point of 129-131 °C , suggesting that it is stable at room temperature but can undergo changes at higher temperatures.
Analyse Biochimique
Biochemical Properties
2-Cyano-6-methoxybenzothiazole plays a crucial role in biochemical reactions, particularly in the synthesis of firefly luciferin . It interacts with cysteine in a condensation reaction to form firefly luciferin . The nature of these interactions is primarily covalent bonding.
Cellular Effects
The cellular effects of 2-Cyano-6-methoxybenzothiazole are primarily observed through its role in the synthesis of firefly luciferin . Firefly luciferin is widely used in biological imaging , influencing cell function by enabling the visualization of various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Cyano-6-methoxybenzothiazole exerts its effects through its conversion to firefly luciferin . This conversion involves a condensation reaction with cysteine . The resulting firefly luciferin can then participate in enzyme-catalyzed reactions that produce bioluminescence .
Temporal Effects in Laboratory Settings
The effects of 2-Cyano-6-methoxybenzothiazole over time in laboratory settings are primarily related to its role in the synthesis of firefly luciferin
Metabolic Pathways
2-Cyano-6-methoxybenzothiazole is involved in the metabolic pathway leading to the synthesis of firefly luciferin . It interacts with cysteine in a condensation reaction, which is a key step in this pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Cyano-6-methoxybenzothiazole involves the copper-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole. In this process, potassium hexacyanoferrate(II) is used as a cyanide source, and copper(I) iodide in the presence of N,N,N’,N’-tetramethylethylenediamine acts as the catalyst . The reaction is carried out in acetonitrile at 160°C .
Another method involves the Sandmeyer cyanation reaction, where 2-amino-6-methoxybenzothiazole is converted to 2-cyano-6-methoxybenzothiazole in one step . This method is efficient and allows for the synthesis of firefly luciferin through three steps with a 36% overall yield .
Industrial Production Methods
Industrial production of 2-Cyano-6-methoxybenzothiazole typically follows the copper-catalyzed cyanation route due to its scalability and operational benignity . The use of potassium hexacyanoferrate(II) as a cyanide source is preferred for its low cost and eco-friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-6-methoxybenzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various benzothiazole derivatives, which are useful in different scientific and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2-benzothiazolecarbonitrile: Similar in structure but lacks the cyano group.
6-Hydroxybenzothiazole-2-carbonitrile: Contains a hydroxyl group instead of a methoxy group.
2-Chloro-6-nitrobenzothiazole: Contains a nitro group and a chlorine atom instead of a cyano group.
Uniqueness
2-Cyano-6-methoxybenzothiazole is unique due to its specific combination of a cyano group and a methoxy group on the benzothiazole ring. This unique structure makes it particularly useful as an intermediate in the synthesis of firefly luciferin and other biologically active compounds .
Propriétés
IUPAC Name |
6-methoxy-1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWDWBYQOFXKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00321545 | |
| Record name | 2-Cyano-6-methoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943-03-3 | |
| Record name | 943-03-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyano-6-methoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00321545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-6-methoxy benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Cyano-6-methoxybenzothiazole in bioluminescence research?
A1: 2-Cyano-6-methoxybenzothiazole serves as a crucial precursor in the synthesis of firefly luciferin. [, , ] Firefly luciferin is a natural compound responsible for the bioluminescence observed in fireflies, making its synthetic production highly valuable for various biological and biochemical applications. []
Q2: Can you describe an efficient synthetic route for producing 2-Cyano-6-methoxybenzothiazole?
A2: A highly effective method involves the Sandmeyer cyanation reaction using commercially available 2-amino-6-methoxybenzothiazole. [, ] This approach offers a convenient one-step synthesis. Alternatively, a Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole using K4[Fe(CN)6] as the cyanide source and a Cu/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system as the catalyst has proven successful. [] This method is scalable and can be implemented with operational ease.
Q3: How does 2-Cyano-6-methoxybenzothiazole contribute to understanding cellular communication?
A3: Researchers have developed artificial cells (ACs) capable of "eavesdropping" on HepG2 cells (a human liver cancer cell line) by utilizing 2-Cyano-6-methoxybenzothiazole. [] The HepG2 cells convert 2-Cyano-6-methoxybenzothiazole into 2-cyano-6-hydroxybenzothiazole, which is released extracellularly. This molecule reacts with a signal sent by the ACs (d-cysteine) to form d-luciferin, which the ACs detect through luminescence. This interaction provides insights into the activity of cytochrome P450 1A2 (CYP1A2) in HepG2 cells, demonstrating the potential for studying intercellular signaling. []
Q4: Have there been any computational studies on the structure of 2-Cyano-6-methoxybenzothiazole?
A4: Yes, density functional theory (DFT) calculations, specifically using the B3LYP/6-311++G(d, p) method, have been employed to determine the most stable conformation of 2-Cyano-6-methoxybenzothiazole. [] Computational studies have also been conducted on 2-cyano-6-hydroxybenzothiazole, a related compound derived from 2-Cyano-6-methoxybenzothiazole. [] These studies provided insights into the optimized geometry, electronic absorption bands, and 1H NMR chemical shifts, demonstrating the value of computational chemistry in understanding the properties of these compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)











